molecular formula C6H5F7O3 B3042775 Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate CAS No. 679-60-7

Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate

Cat. No.: B3042775
CAS No.: 679-60-7
M. Wt: 258.09 g/mol
InChI Key: FWSIBYOKQDWWRA-UHFFFAOYSA-N
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Description

Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate is a fluorinated ester compound with the molecular formula C6H5F7O3 and a molecular weight of 258.09 g/mol . This specialty chemical serves as a versatile building block in organic synthesis and advanced materials research. Its structure, featuring a high density of fluorine atoms and a trifluoromethoxy group, contributes to significant electron-withdrawing effects and enhanced lipophilicity. These properties make it a valuable intermediate for developing compounds with tailored characteristics, such as improved stability and metabolic resistance. Potential research applications include its use as a precursor in pharmaceutical development, agrochemicals, and the synthesis of functional materials where the introduction of fluorinated motifs is desired . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage instructions.

Properties

IUPAC Name

ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O3/c1-2-15-3(14)4(7,8)5(9,10)16-6(11,12)13/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSIBYOKQDWWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(OC(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate typically involves the reaction of ethyl propanoate with fluorinating agents. One common method includes the use of elemental fluorine or fluorinating reagents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under high pressure and temperature. The use of catalysts can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethyl propanoates.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H8F4O3
  • Molecular Weight : 242.092 g/mol
  • CAS Number : 1526-49-4
  • Structure : The compound features a tetrafluorinated propanoate structure with a trifluoromethoxy group, contributing to its stability and reactivity.

Pharmaceutical Development

Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate has been explored for its potential use in drug synthesis due to its fluorinated nature. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Case Study : Research published in the Journal of Fluorine Chemistry indicates that fluorinated compounds often exhibit improved pharmacokinetic properties. For instance, the incorporation of this compound into drug candidates has resulted in compounds with increased resistance to enzymatic degradation .

Material Science

The compound is utilized in the development of advanced materials, particularly in coatings and polymers that require enhanced chemical resistance and durability.

Data Table: Properties of Fluorinated Coatings

PropertyValue
Chemical ResistanceHigh
Thermal StabilityUp to 300 °C
Surface EnergyLow (hydrophobic)

Fluorinated polymers incorporating this compound have shown exceptional performance in harsh environments .

Environmental Studies

The compound has been studied for its role in environmental chemistry, particularly concerning perfluorinated compounds (PFCs) and their impact on ecosystems.

Case Study : A study examining the degradation pathways of PFCs highlighted the potential for this compound to act as a marker for environmental monitoring due to its persistence and unique structure .

Mechanism of Action

The mechanism of action of Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: ~230.04 g/mol (acid form) .
  • CAS Registry: 377-73-1 (acid form) .
  • Applications: Used as a building block in pharmaceutical and agrochemical synthesis .

Comparison with Structurally Similar Compounds

Perfluoroether Carboxylic Acids (e.g., GenX, ADONA, PMPA)

Compound Name Molecular Formula Key Substituents Applications/Concerns
Ethyl 2,2,3,3-Tetrafluoro-3-(Trifluoromethoxy)Propanoate C₆H₅F₇O₃ -OCF₃, ethyl ester Synthetic intermediate
GenX (HFPO-DA) C₃HF₇O₃ -O-CF₂-CF₂-O- (ether linkage) PFOA replacement; water contamination
ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate) C₆H₄F₁₃NO₃ Ether-oxygen linkages Industrial surfactant; environmental persistence
PMPA (Perfluoro-2-methyl-3-oxa-pentanoate) C₅HF₉O₃ Trifluoromethoxy and methyl groups Fluoropolymer processing aid

Structural Insights :

  • Trifluoromethoxy Group : Unique to the target compound, this group enhances electronegativity and steric hindrance compared to GenX’s ether linkages .
  • Ester vs. Acid Forms: The ethyl ester form improves volatility and reactivity in synthesis compared to acid derivatives like perfluoro-3-methoxypropanoic acid (PFMOPrA) .

Fluorinated Esters and Related Derivatives

Compound Name Molecular Formula Key Features Applications
Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropanoate C₅H₅F₇O₃ Methyl ester, -OCH₃ substituent Laboratory reagent
Ethyl 4,4,5,5-Tetrafluoro-3-Oxopentanoate C₇H₈F₄O₃ Ketone group, tetrafluoro chain Pharmaceutical intermediate
Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate C₁₁H₁₁FO₃ Aromatic fluorine substituent Antimicrobial agent precursor

Functional Group Impact :

  • Ester vs. Ketone: The target compound’s ester group offers better stability in acidic conditions compared to ketone-containing analogs like ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate .
  • Aromatic Fluorine: Compounds like ethyl 3-(2-fluorophenyl)-3-oxopropanoate prioritize bioactivity (e.g., antibacterial effects) over environmental persistence .

Environmental and Health Considerations

  • Persistence : Like GenX and ADONA, the compound’s strong C-F bonds contribute to environmental persistence, raising concerns about bioaccumulation .

Biological Activity

Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate (CAS No. 406-10-0) is a fluorinated compound with significant implications in both industrial applications and biological contexts. This article explores its biological activity, focusing on toxicity, potential health effects, and environmental impact.

This compound is characterized by its unique fluorinated structure, which enhances its stability and resistance to degradation. The compound features multiple fluorine atoms that contribute to its chemical properties:

  • Molecular Formula : C6H5F7O2
  • Molecular Weight : 248.1 g/mol

Acute Toxicity

Research indicates that this compound exhibits acute toxicity. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage .

Chronic Effects

Long-term exposure to per- and polyfluoroalkyl substances (PFAS), including this compound, has been linked to various chronic health effects. These include:

  • Carcinogenic Potential : Some studies suggest that certain PFAS may be carcinogenic or have teratogenic effects .
  • Endocrine Disruption : There is evidence indicating that PFAS can act as endocrine disruptors, affecting hormonal balance and reproductive health .

Environmental Impact

The persistence of this compound in the environment raises concerns about bioaccumulation and ecological toxicity. PFAS compounds are known for their resistance to environmental degradation, leading to accumulation in wildlife and potentially in human tissues over time .

Bioaccumulation Studies

Several studies have documented the bioaccumulation of PFAS in both terrestrial and aquatic organisms. The potential for this compound to bioaccumulate poses risks not only to individual species but also to entire ecosystems.

Case Studies

  • Human Health Studies : Research has shown elevated levels of PFAS in human blood samples across various demographics. These studies correlate higher concentrations of PFAS with increased health risks such as liver damage and immune system dysfunction .
  • Ecotoxicological Assessments : Ecotoxicological studies have demonstrated adverse effects on aquatic life due to PFAS exposure. For instance, fish exposed to contaminated water sources showed altered reproductive behaviors and increased mortality rates .

Data Summary Table

Parameter Value/Description
Molecular FormulaC6H5F7O2
Acute ToxicityHarmful if swallowed; causes skin burns/eye damage
Chronic Health EffectsPotential carcinogen; endocrine disruptor
Environmental PersistenceHighly persistent; bioaccumulates in wildlife
Human ExposureDetected in blood serum samples

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate
Reactant of Route 2
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Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate

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